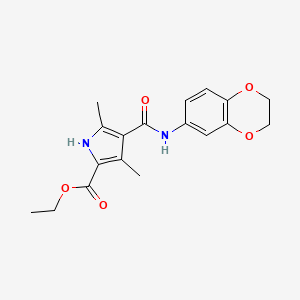
(3-Chloro-4-methyl-phenylethynyl)-trimethyl-silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-4-methyl-phenylethynyl)-trimethyl-silane is an organosilicon compound that features a phenylethynyl group substituted with a chlorine atom and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-methyl-phenylethynyl)-trimethyl-silane typically involves the reaction of 3-chloro-4-methylphenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反応の分析
Types of Reactions
(3-Chloro-4-methyl-phenylethynyl)-trimethyl-silane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Coupling Reactions: The phenylethynyl group can participate in coupling reactions such as the Sonogashira coupling.
Hydrosilylation: The trimethylsilyl group can be involved in hydrosilylation reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Coupling Reactions: Palladium catalysts and copper co-catalysts are often used in the presence of bases like triethylamine.
Hydrosilylation: Platinum or rhodium catalysts are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives where the chlorine atom is replaced by another functional group.
Coupling Reactions: Products include biaryl or aryl-alkyne compounds.
Hydrosilylation: Products include silylated alkenes or alkanes.
科学的研究の応用
(3-Chloro-4-methyl-phenylethynyl)-trimethyl-silane has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Materials Science: It can be used in the preparation of silicon-containing polymers and materials with unique electronic properties.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Catalysis: It is used in the development of new catalytic systems for organic transformations.
作用機序
The mechanism of action of (3-Chloro-4-methyl-phenylethynyl)-trimethyl-silane depends on the specific reaction it is involved in. Generally, the trimethylsilyl group can stabilize reactive intermediates, while the phenylethynyl group can participate in π-π interactions and conjugation. The chlorine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds.
類似化合物との比較
Similar Compounds
- (3-Chloro-4-methylphenyl)boronic acid
- (3-Chloro-4-methylphenyl)isocyanate
- 1-(3-Chloro-4-methyl-phenylethynyl)-cyclohexanol
Uniqueness
(3-Chloro-4-methyl-phenylethynyl)-trimethyl-silane is unique due to the presence of both a trimethylsilyl group and a phenylethynyl group, which confer distinct reactivity and stability. This combination allows for versatile applications in organic synthesis and materials science, distinguishing it from other similar compounds that may lack one of these functional groups.
特性
分子式 |
C12H15ClSi |
|---|---|
分子量 |
222.78 g/mol |
IUPAC名 |
2-(3-chloro-4-methylphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C12H15ClSi/c1-10-5-6-11(9-12(10)13)7-8-14(2,3)4/h5-6,9H,1-4H3 |
InChIキー |
AQOBJNNVZBFWHB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C#C[Si](C)(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (1R,9S,11S,14E,15R,17S)-19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B14871072.png)








![N-[(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B14871147.png)
![2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)acetonitrile](/img/structure/B14871154.png)



